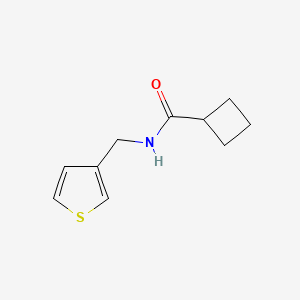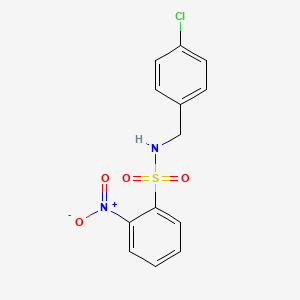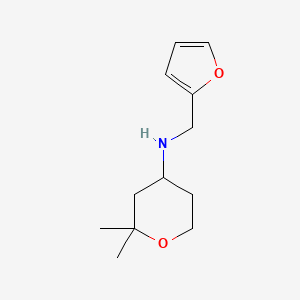![molecular formula C12H13NO2 B2360940 (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 118918-76-6](/img/structure/B2360940.png)
(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Vue d'ensemble
Description
“(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one” is a chemical compound with the molecular formula C12H13NO2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 203.24 g/mol . The InChI code is 1S/C12H13NO2/c14-11-7-6-10-8-15-12 (13 (10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.24 g/mol . It has a rotatable bond count of 1 . The topological polar surface area is 29.5 Ų . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique
Synthesis of Amino Acids
The compound serves as a precursor in the stereoselective synthesis of amino acids. Its structure allows for the introduction of various side chains, leading to the production of diverse amino acid derivatives. This is particularly useful in the development of peptide-based drugs and in the study of protein structure and function .
Creation of Oxazole Derivatives
Oxazoles are important heterocyclic compounds with various applications in medicinal chemistry. The core structure of (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can be manipulated to synthesize oxazole derivatives, which are valuable for their antifungal, antibacterial, and anticancer properties .
β-Lactam Antibiotics Synthesis
The molecule can be used to synthesize β-lactam antibiotics, which are among the most widely used antibiotics. They work by inhibiting bacterial cell wall synthesis, and the structural diversity obtained from this compound can lead to the development of new antibiotics with improved efficacy .
Pyrrole Derivatives Synthesis
Pyrroles are another class of heterocyclic compounds with significant pharmaceutical applications. This compound’s framework is suitable for constructing pyrrole derivatives, which have been explored for their therapeutic potential in treating various diseases, including neurological disorders .
Imidazoline and Imidazole Synthesis
Imidazolines and imidazoles are critical for the synthesis of many drugs and biologically active molecules. The compound can be used as a starting point for the synthesis of these heterocycles, which are found in molecules with cardiovascular and anti-inflammatory activities .
C-Glycoside Synthesis
It can be used in the decarboxylative β-C-glycosylation of glycals, leading to the formation of C-glycosides. These compounds are important in biochemistry for their role in cell signaling and as potential therapeutics for a variety of diseases .
Palladium-Catalyzed Reactions
The compound can act as a substrate in palladium-catalyzed C–H bond arylations and benzylations. This type of reaction is valuable in organic synthesis for constructing complex molecules efficiently and with high precision .
Diversity-Oriented Synthesis (DOS)
Finally, it can be utilized in DOS strategies to create structurally diverse molecular libraries. Such libraries are essential for high-throughput screening in drug discovery, allowing researchers to identify novel compounds with unique biological activities .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKKNDNLSPPQY-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CO[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2360862.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2360866.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)


![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)
![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360872.png)


![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)
![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)